molecular formula C11H12FIN2O3 B1392830 5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid CAS No. 1299607-63-8

5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid

Cat. No.: B1392830
CAS No.: 1299607-63-8
M. Wt: 366.13 g/mol
InChI Key: QGVJWXDJUNTHLP-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid is a chemical compound with the empirical formula C11H12FIN2O3 and a molecular weight of 366.13 g/mol . This compound is part of a class of chemicals known as isonicotinic acids, which are derivatives of pyridine. It is characterized by the presence of fluorine, iodine, and pivalamido groups attached to the isonicotinic acid core.

Preparation Methods

The synthesis of 5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid involves several steps, starting with the preparation of the isonicotinic acid core. The synthetic route typically includes halogenation, amination, and acylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Acylation and Amination: These reactions are common in the synthesis and modification of the compound.

Common reagents used in these reactions include halogenating agents, reducing agents, and acylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to biological targets. The compound may exert its effects through inhibition or activation of specific enzymes or receptors, leading to various biological responses .

Comparison with Similar Compounds

5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid can be compared with other similar compounds, such as:

  • 5-Fluoro-3-iodo-pyridin-2-ol
  • 4-Fluoro-2-iodo-6-methylbenzoic acid
  • 3-Fluoro-5-methoxyphenylboronic acid

These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of fluorine, iodine, and pivalamido groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-5-fluoro-3-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FIN2O3/c1-11(2,3)10(18)15-8-7(13)6(9(16)17)5(12)4-14-8/h4H,1-3H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVJWXDJUNTHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135276
Record name 4-Pyridinecarboxylic acid, 2-[(2,2-dimethyl-1-oxopropyl)amino]-5-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-63-8
Record name 4-Pyridinecarboxylic acid, 2-[(2,2-dimethyl-1-oxopropyl)amino]-5-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-[(2,2-dimethyl-1-oxopropyl)amino]-5-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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